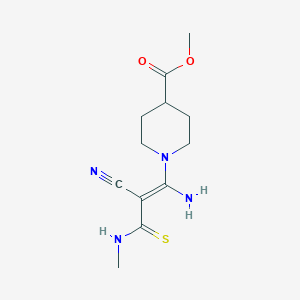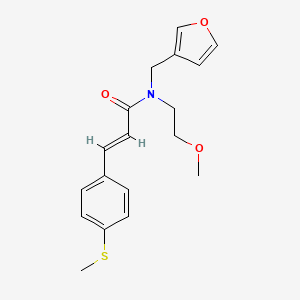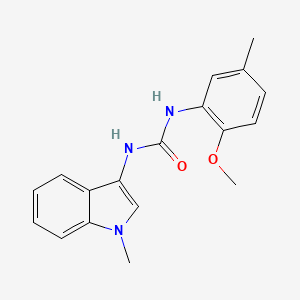
Methyl 1-(1-amino-2-cyano-3-(methylamino)-3-thioxo-1-propenyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The compound contains several reactive groups, such as the amino, cyano, and carboxylate groups, which could potentially undergo a variety of chemical reactions. For example, the amino group could participate in condensation reactions, the cyano group could undergo addition reactions, and the carboxylate group could undergo esterification or amidation reactions .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Applications
Methyl 1-(1-amino-2-cyano-3-(methylamino)-3-thioxo-1-propenyl)-4-piperidinecarboxylate and its derivatives have been explored for their potential anticonvulsant properties. A study by Siddiqui et al. (2012) synthesized a series of compounds with a similar structure, finding that some displayed promising anticonvulsant profiles with low neurotoxicity. These compounds significantly increased gamma-aminobutyric acid (GABA) levels in rat brains, suggesting a potential mechanism for their anticonvulsant activity.
Synthesis and Chemical Properties
Research has also focused on the synthesis and chemical properties of related compounds. Krauze et al. (2005) detailed the synthesis of methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates, highlighting their reactivity and potential for biological applications. Similarly, Kubicki et al. (2000) analyzed the crystal structures of closely related anticonvulsant enaminones, providing insights into their molecular configurations and hydrogen bonding.
Anticancer Activity
The potential anticancer activity of related compounds has been investigated. Jiang et al. (2007) studied a compound with a similar structure, TM-208, and its metabolites in rat plasma and tissues. TM-208 showed excellent in vivo and in vitro anticancer activity, suggesting a pathway for developing new cancer treatments.
Pharmaceutical Research
There is ongoing pharmaceutical research into compounds with similar structures. Grimwood et al. (2011) studied a novel κ-opioid receptor antagonist with high affinity, indicating potential therapeutic applications in depression and addiction disorders.
Synthesis Efficiency
Research by Bayat et al. (2017) involved the synthesis of compounds with a similar structure, emphasizing the efficiency and dynamics of the synthetic process. The study highlights the importance of efficient synthesis methods in pharmaceutical research.
Aminomethylation Reactions
Piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate, closely related to the compound of interest, undergoes aminomethylation to form specific heterocycles, as demonstrated by Dotsenko et al. (2012). This process is essential for creating complex molecules for pharmaceutical applications.
Eigenschaften
IUPAC Name |
methyl 1-[(E)-1-amino-2-cyano-3-(methylamino)-3-sulfanylideneprop-1-enyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-15-11(19)9(7-13)10(14)16-5-3-8(4-6-16)12(17)18-2/h8H,3-6,14H2,1-2H3,(H,15,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWTWERBKDODHW-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C(=C(N)N1CCC(CC1)C(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)/C(=C(\N)/N1CCC(CC1)C(=O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(piperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2432898.png)




![1-((4-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2432904.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea](/img/structure/B2432906.png)

![3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2432910.png)
![N-(3,4-dichlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2432912.png)


